This reactive group allows 3,4-Difluorobenzoyl chloride to act as an acylating agent. In simpler terms, it can transfer the difluorobenzoyl group (C6H3F2CO) to other molecules, forming new carbon-carbon or carbon-oxygen bonds. This property is valuable for synthesizing various organic compounds, including:
The presence of two fluorine atoms on the benzene ring can influence the reactivity and properties of the molecule. Fluorine atoms are electron-withdrawing, meaning they pull electron density away from the attached carbon atoms. This can:
3,4-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is characterized by the presence of a benzoyl group substituted with two fluorine atoms at the 3 and 4 positions, along with a chlorine atom. This compound is typically presented as a colorless to pale yellow liquid and has a molar mass of 176.55 g/mol. Its structural formula can be represented as FC1=CC=C(C=C1F)C(Cl)=O, indicating the arrangement of its atoms and functional groups .
The synthesis of 3,4-difluorobenzoyl chloride can be achieved through several methods:
3,4-Difluorobenzoyl chloride finds applications in various fields:
Interaction studies involving 3,4-difluorobenzoyl chloride primarily focus on its reactivity with biological molecules. For example:
Several compounds share structural similarities with 3,4-difluorobenzoyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzoyl Chloride | C7H5ClO | Lacks fluorine substituents; widely used in synthesis. |
3-Fluorobenzoyl Chloride | C7H5ClF | Contains one fluorine substituent at the 3-position. |
4-Fluorobenzoyl Chloride | C7H5ClF | Contains one fluorine substituent at the 4-position. |
3,5-Difluorobenzoyl Chloride | C7H5ClF2 | Contains two fluorine substituents at the 3 and 5 positions. |
Uniqueness: The unique feature of 3,4-difluorobenzoyl chloride lies in its dual fluorination at the ortho positions (3 and 4), which may impart distinct chemical reactivity and biological properties compared to other similar compounds .
This comprehensive overview highlights the significance of 3,4-difluorobenzoyl chloride across various domains while emphasizing its unique characteristics among related compounds.
Corrosive